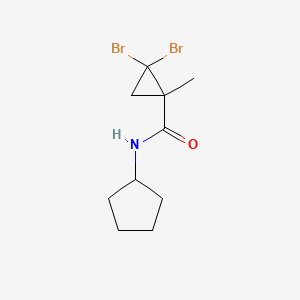![molecular formula C17H17ClN2O3S B5061463 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide involves its interaction with specific proteins or enzymes in the target cells. This interaction can lead to the inhibition of the target protein's activity, which can result in the inhibition of cell growth or other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide depend on the specific target protein or enzyme it interacts with. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In neurons, it has been shown to modulate synaptic transmission and plasticity. In materials science, it has been used as a building block for the synthesis of materials with unique properties such as luminescence and conductivity.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide in lab experiments include its high potency and specificity towards target proteins or enzymes, which can lead to more reliable and reproducible results. However, its limitations include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for the study of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide. These include the development of more potent and specific analogs for cancer treatment, the investigation of its role in regulating other physiological processes such as inflammation and immune response, and the synthesis of novel materials with unique properties for various applications. Additionally, further research is needed to understand the potential toxicity and safety concerns associated with this compound.
In conclusion, 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminoethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with acid to obtain the final compound.
科学研究应用
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In neuroscience, it has been studied for its potential use as a tool to investigate the role of specific proteins in synaptic transmission and plasticity. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-3-2-4-13(9-12)11-24-8-7-19-17(21)14-5-6-15(18)16(10-14)20(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBMLGKRGNZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5061396.png)
![2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5061401.png)
![5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5061405.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5061419.png)
![2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)

![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)

![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)


![isopropyl {5-[3-(1-piperidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5061494.png)
![6-(cyclobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5061502.png)
![2-[tert-butyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B5061512.png)